molecular formula C17H16O4S B051841 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid CAS No. 83237-49-4

5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid

Cat. No. B051841
CAS RN: 83237-49-4
M. Wt: 316.4 g/mol
InChI Key: HCKQCCUGCHJSOS-UHFFFAOYSA-N
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Patent
US04891433

Procedure details

A mixture of 4.39 g (10 mmol.) of methyl 5-(2-bromo-1,1-dimethoxypropyl)-2-phenylthiophenylacetate obtained in Example 1-(2), 3.45 g (25 mmol.) of anhydrous potassium carbonate, 13 ml of methanol and 13 ml of water was heated under reflux and stirring for 40 hours. The reaction mixture was treated in the same manner as in Example 6-(1) to obtain 2.41 g of the desired product as white crystals (yield 76%), m.p. 145°-146° C.
Name
methyl 5-(2-bromo-1,1-dimethoxypropyl)-2-phenylthiophenylacetate
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
Br[CH:2](C)[C:3]([C:8]1[CH:9]=[CH:10][C:11]([S:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[C:12]([CH2:14][C:15]([O:17]C)=[O:16])[CH:13]=1)(OC)OC.[C:27](=O)([O-:29])[O-:28].[K+].[K+].CO>O>[C:27]([CH:3]([C:8]1[CH:9]=[CH:10][C:11]([S:19][C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)=[C:12]([CH2:14][C:15]([OH:17])=[O:16])[CH:13]=1)[CH3:2])([OH:29])=[O:28] |f:1.2.3|

Inputs

Step One
Name
methyl 5-(2-bromo-1,1-dimethoxypropyl)-2-phenylthiophenylacetate
Quantity
4.39 g
Type
reactant
Smiles
BrC(C(OC)(OC)C=1C=CC(=C(C1)CC(=O)OC)SC1=CC=CC=C1)C
Step Two
Name
Quantity
3.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
13 mL
Type
reactant
Smiles
CO
Name
Quantity
13 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
C(=O)(O)C(C)C=1C=CC(=C(C1)CC(=O)O)SC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.